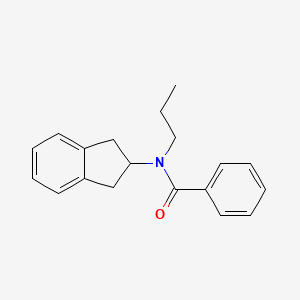![molecular formula C11H12O3 B8559127 3-[Hydroxy(phenyl)methyl]oxolan-2-one CAS No. 21690-27-7](/img/structure/B8559127.png)
3-[Hydroxy(phenyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Hydroxy(phenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C11H12O3 It is a tetrahydrofuran derivative with a phenylhydroxymethyl group attached to the third carbon of the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methyl]oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydroxymethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to achieve cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Hydroxy(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylhydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Hydroxy(phenyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[Hydroxy(phenyl)methyl]oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. The phenylhydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring structure may also play a role in the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A biobased platform chemical derived from renewable sources such as sugars.
2-Methyltetrahydrofuran-3-one: Another tetrahydrofuran derivative with different substituents.
Uniqueness
3-[Hydroxy(phenyl)methyl]oxolan-2-one is unique due to the presence of the phenylhydroxymethyl group, which imparts distinct chemical and biological properties. This differentiates it from other tetrahydrofuran derivatives and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
21690-27-7 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-[hydroxy(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9-10,12H,6-7H2 |
InChI-Schlüssel |
PJQAKVWUKSPVKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (S)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B8559045.png)



![7-Bromo-4-methoxy-benzo[d]isothiazole](/img/structure/B8559061.png)









